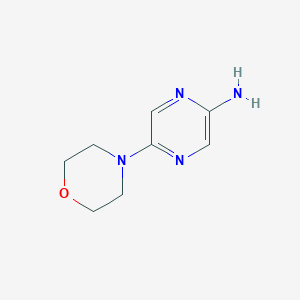

5-(Morpholin-4-YL)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Morpholin-4-YL)pyrazin-2-amine: is a heterocyclic compound that contains both a morpholine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-YL)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with morpholine under specific conditions. One common method involves the use of titanium tetrachloride (TiCl₄) as a catalyst in the presence of pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-(Morpholin-4-YL)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Morpholin-4-YL)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and antiviral agents. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-YL)pyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-[(1H-Pyrazol-4-YL)oxy]pyrazin-2-amine: This compound shares a similar pyrazine core but has different substituents, leading to distinct biological activities.

2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidines: These compounds also contain a pyrazine ring but are further functionalized with pyrimidine and pyrazole groups.

Uniqueness: 5-(Morpholin-4-YL)pyrazin-2-amine is unique due to the presence of both morpholine and pyrazine rings, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Biological Activity

5-(Morpholin-4-YL)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

This compound features a pyrazine core with a morpholine substituent, which is crucial for its biological activity. The morpholine ring enhances solubility and bioavailability, making it a valuable scaffold for drug development. The compound's structure allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its inhibitory effects on key signaling pathways involved in tumor growth and angiogenesis.

- VEGFR-2 Inhibition : Similar compounds have shown potent inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. Inhibition of VEGFR-2 can lead to reduced tumor growth by preventing the formation of new blood vessels that supply nutrients to tumors .

- Caspase Activation : Some derivatives have been found to activate caspase cascades, leading to apoptosis in cancer cells. This mechanism contributes to their anticancer efficacy by promoting programmed cell death .

- Inhibition of Kinases : The compound may also inhibit various kinases involved in cancer progression, including Aurora A kinase and Janus kinases (JAK1 and JAK2), which are known to play roles in cell proliferation and survival .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against a range of pathogens:

- Bacterial Activity : Studies have indicated that pyrazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the morpholine moiety enhances this effect by improving the compound's interaction with bacterial cell membranes .

- Fungal Activity : The compound has also shown antifungal properties, particularly against species such as Candida albicans. This activity is attributed to the ability of the compound to disrupt fungal cell wall synthesis .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is favorable for therapeutic applications:

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | Excellent |

| Toxicity | Low |

These characteristics suggest that the compound can be effectively absorbed and utilized within biological systems while minimizing adverse effects.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, demonstrating its potential as an antibacterial agent .

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

5-morpholin-4-ylpyrazin-2-amine |

InChI |

InChI=1S/C8H12N4O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10) |

InChI Key |

PZGXEQWUWSIRTH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=C(N=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.